2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a nitrophenyl group, and a tetrahydropyridinyl moiety, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-6-7-16(8-14(13)2)24-21(28)12-31-22-19(11-23)18(10-20(27)25-22)15-4-3-5-17(9-15)26(29)30/h3-9,18H,10,12H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSVPLOUDKJVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrahydropyridinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridinyl ring.
Introduction of the Cyano and Nitrophenyl Groups: The cyano and nitrophenyl groups are introduced through nucleophilic substitution reactions using suitable reagents.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- **2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (often referred to as Compound 4552-5444 ) is a synthetic organic molecule with potential biological activities. Its unique structure incorporates a tetrahydropyridine core with various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C22H20N4O4S
- Molecular Weight : 420.49 g/mol
- IUPAC Name : 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- SMILES Notation : Cc(cc1)c(C)cc1NC(CSC(NC(CC1c2cc(N+=O)ccc2)=O)=C1C#N)=O
Biological Activity Overview
The biological activity of Compound 4552-5444 has been primarily investigated in the context of cancer treatment. Several studies have reported its cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
Cytotoxicity Studies :
- Compound 4552-5444 has shown significant cytotoxic activity against human leukemia cell lines (CEM-13 and MT-4) with IC50 values in the low micromolar range (approximately 0.5 - 5 µM) .
- It demonstrated comparable or superior efficacy to standard chemotherapeutic agents like doxorubicin in certain assays .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through a dose-dependent mechanism. Flow cytometry analyses indicated that it leads to an increase in caspase activity, which is critical for the execution phase of apoptosis .
- Molecular docking studies suggest that Compound 4552-5444 interacts with specific molecular targets involved in cell proliferation and survival pathways .
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.48 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 0.78 | Cell cycle arrest at G1 phase |
| HCT116 | 1.54 | Modulation of survival pathways |
Study on Antitumor Efficacy
In a recent study involving multiple cancer cell lines including MCF-7 (breast cancer), the compound exhibited an IC50 value of approximately 0.65 µM. This study highlighted its potential as a lead compound for further development into an anticancer agent .
Comparative Analysis with Other Compounds
When compared to other synthetic derivatives, Compound 4552-5444 showed enhanced biological potency due to the presence of electron-withdrawing groups (EWGs) which are crucial for biological activity enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
